tert-butylN-(5-bromo-4-methylthiophen-2-yl)carbamate
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Overview
Description
tert-Butyl N-(5-bromo-4-methylthiophen-2-yl)carbamate is a chemical compound with the molecular formula C11H16BrNO2S and a molecular weight of 292.2 g/mol . It is primarily used in research and development, particularly in the field of pharmaceuticals . The compound features a thiophene ring substituted with a bromine atom and a methyl group, along with a tert-butyl carbamate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(5-bromo-4-methylthiophen-2-yl)carbamate typically involves the reaction of 5-bromo-4-methylthiophene-2-amine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
While specific industrial production methods for tert-butyl N-(5-bromo-4-methylthiophen-2-yl)carbamate are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(5-bromo-4-methylthiophen-2-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbamate group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or borane.
Major Products
Substitution: Products include various substituted thiophenes.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include the corresponding amines.
Scientific Research Applications
tert-Butyl N-(5-bromo-4-methylthiophen-2-yl)carbamate is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-butyl N-(5-bromo-4-methylthiophen-2-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structural modifications . The pathways involved include binding to active sites or allosteric sites, leading to changes in enzyme activity or receptor function .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(5-bromothiophen-3-yl)carbamate
- tert-Butyl N-(5-bromo-1-benzothiophen-2-yl)carbamate
- tert-Butyl N-(2-bromoethyl)carbamate
Uniqueness
tert-Butyl N-(5-bromo-4-methylthiophen-2-yl)carbamate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in targeted research applications .
Properties
Molecular Formula |
C10H14BrNO2S |
---|---|
Molecular Weight |
292.19 g/mol |
IUPAC Name |
tert-butyl N-(5-bromo-4-methylthiophen-2-yl)carbamate |
InChI |
InChI=1S/C10H14BrNO2S/c1-6-5-7(15-8(6)11)12-9(13)14-10(2,3)4/h5H,1-4H3,(H,12,13) |
InChI Key |
GHIIDBWBMIRHHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1)NC(=O)OC(C)(C)C)Br |
Origin of Product |
United States |
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